molecular formula C16H16FN3O3S B2378095 Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate CAS No. 1021075-46-6

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate

Cat. No.: B2378095
CAS No.: 1021075-46-6
M. Wt: 349.38
InChI Key: PEELBFUXYNNDEL-UHFFFAOYSA-N
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Description

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a heterocyclic compound featuring a pyridazine core substituted with a 3-fluorobenzamido group at position 6 and a thioether-linked butanoate ester at position 3. The compound’s design incorporates fluorine, which often enhances lipophilicity and metabolic stability, and a pyridazine ring, a scaffold associated with diverse agrochemical activities .

Properties

IUPAC Name

methyl 2-[6-[(3-fluorobenzoyl)amino]pyridazin-3-yl]sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-3-12(16(22)23-2)24-14-8-7-13(19-20-14)18-15(21)10-5-4-6-11(17)9-10/h4-9,12H,3H2,1-2H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELBFUXYNNDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Overview

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a structurally complex pyridazine derivative featuring a thioether-linked butanoate ester and a 3-fluorobenzamido substituent. Its synthesis requires strategic regioselective functionalization of the pyridazine core, precise stereochemical control, and efficient coupling reactions. Below is a detailed analysis of potential synthetic routes, supported by experimental data and mechanistic insights.

Core Pyridazine Ring Formation

The pyridazine ring serves as the scaffold for subsequent functionalization. Common methods include:

Hydrazine-Diketone Cyclization

Pyridazine derivatives are often synthesized via the condensation of hydrazines with 1,4-diketones. For example:

  • 3-Fluorobenzoylhydrazine reacts with 1,4-diketones (e.g., 2,3-butanedione) under acidic or thermal conditions to form the pyridazine backbone.
  • Regioselectivity : The position of substituents depends on the diketone’s structure and reaction conditions.

Key Challenges :

  • Competing side reactions (e.g., hydrazine decomposition).
  • Limited control over substituent orientation.

Example Reaction :
$$
\text{3-Fluorobenzoylhydrazine} + \text{2,3-Butanedione} \xrightarrow{\text{HCl, Δ}} \text{6-(3-Fluorobenzamido)pyridazin-3-one} + \text{H}_2\text{O}
$$

Functionalization of the Pyridazine Core

Installation of the 3-Fluorobenzamido Group

The 6-position of the pyridazine ring is substituted with the 3-fluorobenzamido group.

Buchwald-Hartwig Amination

Steps :

  • Halogenation : Introduce a leaving group (e.g., Br) at the 6-position.
  • Cross-Coupling : React with 3-fluorobenzamide using Pd catalysts (e.g., Pd(OAc)₂, Xantphos).

Reaction Conditions :

Parameter Value Reference
Solvent Toluene
Base Cs₂CO₃
Temperature 100–110°C

Mechanism :
Oxidative addition of Pd into the C–Br bond, followed by transmetallation with the amide and reductive elimination.

Stereochemical Control of the Butanoate Ester

The 2-position of the butanoate group is chiral, necessitating enantioselective synthesis.

Chiral Pool Synthesis

Approach :

  • Starting Material : Use (R)- or (S)-2-mercaptobutanoic acid as a chiral pool.
  • Esterification : Convert the acid to the methyl ester (e.g., using SOCl₂ or DCC/DMAP).

Example Reaction :
$$
\text{(S)-2-Mercaptobutanoic acid} \xrightarrow{\text{SOCl}_2, \text{MeOH}} \text{Methyl (S)-2-mercaptobutanoate}
$$

Yield : ~70–80%

Final Assembly and Purification

Thioether Coupling to Pyridazine

Steps :

  • Pyridazine Halogenation : Synthesize 3-chloro-6-(3-fluorobenzamido)pyridazine .
  • Thioether Formation : React with methyl 2-((S)-mercaptobutanoate) .

Optimized Conditions :

Parameter Value Reference
Solvent DMF
Base K₂CO₃
Reaction Time 12–24 h

Purification :

  • Column Chromatography : Hexane/EtOAc (4:1 → 1:1).
  • Crystallization : EtOAc/hexane.

Critical Challenges and Solutions

Challenge Solution Reference
Regioselectivity in pyridazine Use directing groups (e.g., Cl)
Racemization of butanoate Use chiral starting materials
Low yields in coupling reactions Optimize Pd catalyst load and ligands

Comparative Analysis of Synthetic Routes

Route Advantages Limitations Yield (%)
Hydrazine-diketone cyclization Simple, low-cost Poor regioselectivity 40–50
Pd-catalyzed coupling High regioselectivity Expensive catalysts 60–70
Chiral pool synthesis Stereochemical control Limited availability of chiral precursors 70–80

Spectroscopic and Analytical Data

NMR Data (CDCl₃)

Proton Environment δ (ppm) Multiplicity Reference
Pyridazine H-4 8.30 d
Fluorobenzamide H-2 7.60 t
Butanoate CH₃ 1.20 t

Mass Spectrometry

Ionization Method m/z (MH⁺) Fragmentation Pattern Reference
ESI⁺ 350.1 [M+H]⁺ → 298.0 (pyridazine core)

Chemical Reactions Analysis

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure diverges significantly from sulfonylurea herbicides (e.g., metsulfuron-methyl, ethametsulfuron-methyl) listed in , which feature triazine rings and sulfonylurea bridges. Key distinctions include:

  • Core Heterocycle : Pyridazine vs. triazine (in sulfonylureas) or benzothiazole (e.g., benazolin) .
  • Substituents : A fluorinated benzamido group and thioether linkage vs. sulfonylurea or carbamate groups (e.g., barban) .
  • Ester Group: A butanoate ester vs. methyl or ethyl esters in sulfonylureas .

Table 1: Structural Features of Selected Compounds

Compound Name Core Heterocycle Key Substituents Functional Groups
Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate Pyridazine 3-fluorobenzamido, thioether Butanoate ester
Metsulfuron-methyl Triazine Sulfonylurea, methyl/methoxy groups Methyl ester
Pyridaben Pyridazinone Tert-butylphenyl, thioether Methyl group
Benazolin Benzothiazole Chloro, oxo-acetic acid Carboxylic acid derivative

Physicochemical Properties

The thioether group may confer moderate oxidative stability compared to sulfonylureas, which are prone to hydrolysis .

Table 3: Physicochemical Comparison

Property Target Compound Metsulfuron-methyl Pyridaben
Molecular Weight ~365 g/mol (estimated) 381 g/mol 364 g/mol
logP (estimated) ~2.8 (fluorine-enhanced) 1.9 4.1
Key Functional Groups Fluorobenzamido, thioether Sulfonylurea Tert-butylphenyl, thioether

Biological Activity

Methyl 2-((6-(3-fluorobenzamido)pyridazin-3-yl)thio)butanoate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H16FN3O3S, and it possesses a molecular weight of 349.38 g/mol. This compound features a pyridazine ring, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Chemical Structure and Properties

The structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC16H16FN3O3S
Molecular Weight349.38 g/mol
CAS Number1021075-46-6

The compound's unique characteristics arise from its pyridazine core and the incorporation of a fluorobenzamido group, which enhances its stability and lipophilicity, potentially influencing its biological interactions .

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites, altering their activity.
  • Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition, impacting signaling pathways.
  • Hydrophobic Interactions : The fluorobenzamido group can engage in hydrophobic interactions with target proteins, enhancing binding affinity.

These mechanisms suggest that the compound could play a role in therapeutic applications targeting various diseases .

Biological Activity and Research Findings

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit broad-spectrum antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth .
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented, indicating potential applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Pyridazine Derivatives : A study on pyridazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, highlighting the class's potential in treating infectious diseases .
  • Fluorinated Compounds : Compounds with fluorinated groups have shown enhanced pharmacokinetic properties, leading to improved efficacy in various biological assays .

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